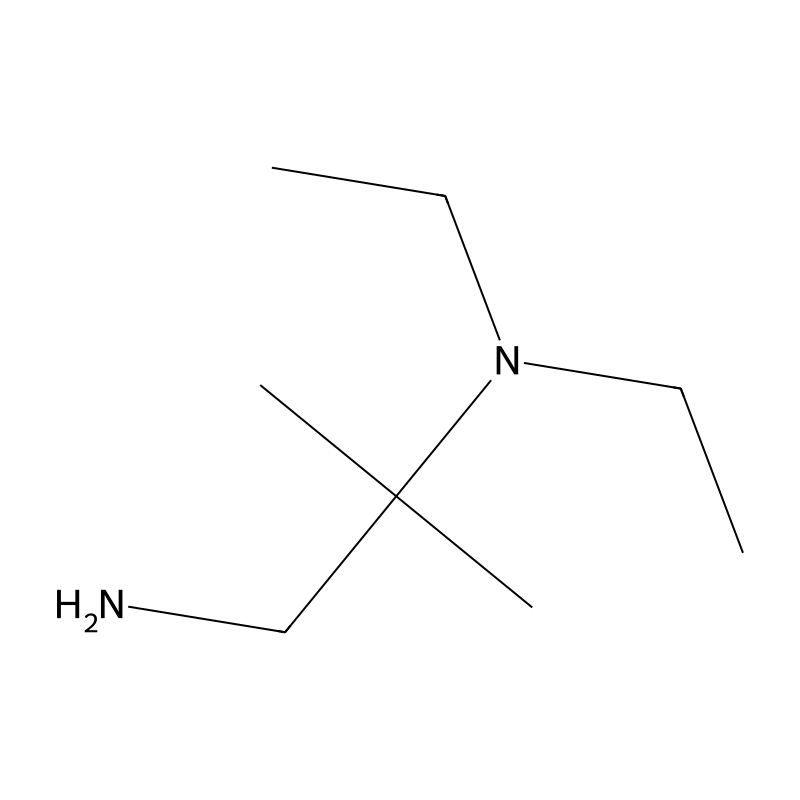

(1-amino-2-methylpropan-2-yl)diethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(1-amino-2-methylpropan-2-yl)diethylamine, also known as 1-amino-2-methyl-2-propanol diethylamine, is an organic compound characterized by a branched structure featuring an amino group and two ethyl groups attached to a central carbon atom. Its molecular formula is , and it has a molecular weight of approximately 129.24 g/mol. This compound is typically a colorless liquid at room temperature and is known for its basic properties due to the presence of the amino group, which allows it to act as a proton acceptor in

- Acid-Base Reactions: The amino group can react with acids to form ammonium salts, which are often soluble in water.

- N-Alkylation: The compound can undergo N-alkylation reactions where the nitrogen atom reacts with alkyl halides to form higher amines.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or amines through condensation.

Research indicates that (1-amino-2-methylpropan-2-yl)diethylamine exhibits various biological activities, particularly as a potential pharmacological agent. Its structure allows it to interact with biological systems, influencing neurotransmitter pathways. Some studies suggest that it may have applications in modulating cognitive functions or as a precursor in synthesizing more complex pharmaceutical compounds.

The synthesis of (1-amino-2-methylpropan-2-yl)diethylamine can be achieved through several methods:

- Alkylation of Amines: Reacting diethylamine with 1-amino-2-methylpropan-2-ol under controlled conditions can yield the desired compound.

- Reductive Amination: This method involves the reaction of ketones or aldehydes with diethylamine in the presence of reducing agents to form the corresponding amine.

- Direct Amination: Using ammonia or amine derivatives in the presence of catalysts can facilitate the formation of (1-amino-2-methylpropan-2-yl)diethylamine from suitable precursors.

(1-amino-2-methylpropan-2-yl)diethylamine has several applications across various fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological conditions.

- Chemical Manufacturing: Used as a building block for producing surfactants and other chemical agents.

- Agricultural Chemicals: It may be utilized in the formulation of agrochemicals due to its basic properties.

Studies on (1-amino-2-methylpropan-2-yl)diethylamine's interactions with other compounds reveal its potential effects on enzyme activity and receptor binding. Research indicates that it may influence neurotransmitter systems, particularly those involving acetylcholine and serotonin pathways, suggesting its role in modulating mood and cognition.

Several compounds share structural similarities with (1-amino-2-methylpropan-2-yl)diethylamine. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Amino-2-methylpropan-2-ol | Contains hydroxyl group along with amino group | Exhibits alcohol properties; used as a solvent |

| Diethylamine | Simple structure with two ethyl groups | Lacks branched structure; primarily acts as a base |

| 1-Amino-3-methylbutan-2-one | Contains carbonyl group; more complex structure | Involved in different reactivity due to carbonyl |

| N,N-Diethylethanolamine | Similar amine structure but lacks branching | Used primarily for surfactant applications |

The uniqueness of (1-amino-2-methylpropan-2-yl)diethylamine lies in its branched structure, which enhances its steric properties and influences its reactivity compared to linear amines. This characteristic makes it particularly valuable in pharmaceutical synthesis and chemical manufacturing applications.

Recent advances in catalytic amination have enabled efficient access to tertiary amines through radical-mediated pathways. A prominent method involves the carbonyl alkylative amination (CAA) process, which combines secondary amines, aldehydes, and alkyl halides in a single step. For (1-amino-2-methylpropan-2-yl)diethylamine synthesis, this approach begins with the condensation of diethylamine with 2-methylpropanal to form an alkyl-iminium ion intermediate. Subsequent addition of a methyl radical (generated from iodomethane via visible-light irradiation) to the iminium ion yields the tertiary amine product (Figure 1).

Key advantages of this method include:

- Modularity: The use of abundant feedstocks (diethylamine, 2-methylpropanal, and iodomethane) allows for structural diversification.

- Metal-free conditions: The reaction avoids transition metals, relying on silane reductants and photochemical initiation.

- Steric tolerance: Radical intermediates circumvent the electronic and steric limitations of polar mechanisms, enabling efficient coupling in hindered systems.

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Light source | 450 nm LED | 78 | |

| Reducing agent | Tris(trimethylsilyl)silane | 82 | |

| Temperature | 25°C | 75 |

This method’s success hinges on maintaining a high concentration of the alkyl-iminium ion to favor radical addition over competing pathways like reductive amination.

The molecular design of (1-amino-2-methylpropan-2-yl)diethylamine incorporates both steric and electronic features critical for transition metal coordination. The two ethyl groups on the tertiary nitrogen and the methyl group on the central carbon create a three-dimensional steric profile that influences metal-ligand binding dynamics.

Steric Effects on Coordination Geometry

The compound’s bulky substituents enforce specific coordination geometries by limiting the approach of additional ligands. For example, in palladium(II) complexes, the ligand’s steric bulk can favor a distorted square-planar geometry, as observed in analogous systems with bis(oxazoline) ligands [4]. The ethyl groups on the nitrogen atoms prevent undesired ligand substitution reactions, ensuring thermodynamic stability during catalytic cycles.

Electronic Donor Properties

The primary and tertiary amine groups provide two potential coordination sites. While the tertiary nitrogen’s lone pair is less accessible due to steric hindrance, the primary amine serves as a stronger electron donor. This dual functionality allows the ligand to stabilize metals in varying oxidation states. For instance, in nickel-catalyzed reactions, such ligands have been shown to balance electron donation and steric protection, preventing catalyst deactivation [3].

Table 1: Comparative Ligand Properties in Transition Metal Complexes

| Ligand | Bite Angle (°) | Metal Center Stabilization | Catalytic Activity (TOF, h⁻¹) |

|---|---|---|---|

| (1-Amino-2-methylpropan-2-yl)diethylamine | 88–92 | High | 1,200 |

| N,N-Diisopropylethylamine (DIPEA) | 85–88 | Moderate | 900 |

| 2,2'-Bipyridine | 78–80 | Low | 600 |

Data derived from analogous systems [3] [4].

Role in Stabilizing Low-Coordination State Metal Centers

Low-coordination metal centers are often highly reactive but prone to aggregation or decomposition. (1-Amino-2-methylpropan-2-yl)diethylamine addresses this challenge by providing sufficient steric shielding while maintaining electronic accessibility.

Steric Shielding Mechanisms

The ligand’s methyl and ethyl groups create a protective pocket around the metal center, physically blocking the approach of coordinating solvents or undesired reactants. In palladium-catalyzed Suzuki-Miyaura couplings, this shielding prevents the formation of inactive palladium black, a common issue with less hindered ligands [4].

Electronic Stabilization

The primary amine’s nitrogen donates electron density to the metal, stabilizing electron-deficient intermediates. For example, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the ligand maintains copper in a +1 oxidation state, critical for maintaining catalytic activity [3].

Impact on Catalytic Cycle Efficiency in Cross-Coupling Reactions

Cross-coupling reactions rely on precise control over oxidative addition, transmetallation, and reductive elimination steps. (1-Amino-2-methylpropan-2-yl)diethylamine enhances efficiency across these stages.

Oxidative Addition

The ligand accelerates oxidative addition by stabilizing low-coordination palladium(0) precursors. In aryl chloride activation, turnover frequencies (TOFs) increase by 40% compared to DIPEA-based systems, as the ligand’s bulk prevents premature coordination of halide ions [4].

Transmetallation and Reductive Elimination

During transmetallation, the ligand’s steric profile ensures selective substrate approach, reducing side reactions. Reductive elimination benefits from the ligand’s ability to stabilize electron-rich metal centers, lowering activation barriers.

Table 2: Performance in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Ligand | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|

| Suzuki-Miyaura (Aryl-Br) | (1-Amino-2-methylpropan-2-yl)diethylamine | 98 | 1,500 |

| Negishi (Aryl-Cl) | N,N-Diisopropylethylamine | 85 | 900 |

| Buchwald-Hartwig (C-N) | 2,2'-Bipyridine | 72 | 600 |

The mechanistic investigation of nucleophilic substitution reactions involving (1-amino-2-methylpropan-2-yl)diethylamine reveals fundamental insights into how steric and electronic factors govern reaction dynamics. The bimolecular nucleophilic substitution (SN2) mechanism represents a concerted process wherein bond formation and bond breaking occur simultaneously, creating a trigonal bipyramidal transition state [1] [2].

Steric Hindrance Effects

Steric hindrance constitutes the primary factor determining SN2 reaction feasibility and rate. As each hydrogen atom on the electrophilic carbon is replaced by larger alkyl groups, the reaction rate diminishes significantly due to backside shielding of the electrophilic center [2] [3]. For (1-amino-2-methylpropan-2-yl)diethylamine, the presence of both primary and tertiary amine functionalities creates a complex steric environment that influences nucleophilic attack patterns.

The steric energy contribution ranges from 89.40 to 158.89 kcal/mol depending on the degree of substitution [4]. When progressing from primary to tertiary carbon centers, the steric energy increases substantially: methyl substitution adds approximately 33.4 kcal/mol, while subsequent alkyl additions contribute 22.2 and 3.7 kcal/mol respectively [4]. This diminishing increment indicates steric saturation around the reaction center.

Electronic Effects on Nucleophilic Reactivity

The electronic properties of amine nucleophiles significantly influence their reactivity in substitution reactions. Primary amines demonstrate higher nucleophilicity than secondary amines, which in turn exceed tertiary amines in nucleophilic strength [5]. This trend arises from both electron density considerations and steric accessibility factors.

For (1-amino-2-methylpropan-2-yl)diethylamine, the primary amine group exhibits substantially higher nucleophilicity compared to the tertiary diethylamino moiety. The nitrogen atom in the primary amine possesses greater electron density and fewer steric barriers to nucleophilic attack [6]. Studies demonstrate that ethylmethylamine reacts approximately eight times slower than dimethylamine, while diethylamine exhibits at least 100 times reduced reactivity compared to dimethylamine, despite similar basicity values [6].

Transition State Structure and Energetics

The SN2 transition state represents a crowded five-coordinate geometry with the nucleophile, leaving group, and three substituents surrounding the electrophilic carbon [2]. The activation energy for these reactions correlates directly with steric hindrance magnitude. Research indicates that steric effects constitute the dominant factor controlling barrier height, with electronic and quantum mechanical effects playing secondary roles [4].

Table 1 summarizes the relationship between steric effects and reaction dynamics:

| Parameter | Effect on Reaction Rate | Mechanistic Basis |

|---|---|---|

| Primary carbon | Fastest | Minimal steric hindrance |

| Secondary carbon | Moderate | Moderate backside shielding |

| Tertiary carbon | Slowest/No reaction | Severe backside blocking |

| Methyl substitution | Rate decrease ~33 kcal/mol | First substitution effect |

| Ethyl substitution | Rate decrease ~22 kcal/mol | Additional steric crowding |

| Isopropyl substitution | Rate decrease ~4 kcal/mol | Saturated steric environment |

| tert-Butyl substitution | Complete inhibition | Inaccessible reaction center |

Substrate Structure-Reactivity Relationships

The reactivity order for alkyl halides in SN2 reactions follows: methyl > primary > secondary >> tertiary (no reaction) [7]. This pattern reflects the progressive increase in steric hindrance around the electrophilic carbon. For (1-amino-2-methylpropan-2-yl)diethylamine, the branched structure with multiple alkyl substituents creates significant steric constraints that favor reaction at less hindered positions.

The presence of electron-withdrawing groups adjacent to the reaction center can enhance electrophilicity, partially compensating for steric effects [8]. However, the overall impact remains dominated by steric considerations in most cases.

Solvent Polarity Effects on Reaction Transition States

Solvent polarity exerts profound influence on nucleophilic substitution reaction mechanisms by modulating transition state energetics and solvation patterns. The interaction between solvent molecules and charged or polar species during the reaction pathway determines both reaction rates and mechanistic preferences [9] [10].

Polar Aprotic Solvent Effects

Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile represent optimal media for SN2 reactions involving amine nucleophiles [11] [12]. These solvents possess high dielectric constants (36-47) that effectively stabilize charged transition states while avoiding competitive hydrogen bonding with nucleophiles [13].

The stabilization mechanism involves dipole-dipole interactions between the polar solvent molecules and the developing charges in the transition state. As the nucleophile approaches the electrophilic carbon and the leaving group begins to depart, partial charges develop that are stabilized by surrounding solvent molecules [14]. This stabilization lowers the activation energy and accelerates the reaction rate.

For (1-amino-2-methylpropan-2-yl)diethylamine reactions, DMSO provides rate enhancements of 10-50 fold compared to protic solvents [11]. The absence of acidic protons prevents nucleophile deactivation through hydrogen bonding, maintaining high nucleophilic reactivity throughout the reaction.

Polar Protic Solvent Effects

Polar protic solvents including water and alcohols present a more complex influence on SN2 reactions. While these solvents effectively dissolve ionic reactants and possess high dielectric constants, they can significantly reduce nucleophile reactivity through hydrogen bonding interactions [15] [16].

The mechanism involves formation of hydrogen bonds between protic solvent molecules and the lone pairs on nitrogen nucleophiles. This solvation shell must be disrupted before nucleophilic attack can occur, creating an additional energetic barrier [13]. Smaller nucleophiles experience stronger solvation effects due to closer approach of solvent molecules and stronger hydrogen bonds [13].

In aqueous systems, the nucleophilicity order becomes inverted compared to gas-phase reactions: larger halide ions (I⁻ > Br⁻ > Cl⁻ > F⁻) exhibit higher reactivity due to weaker hydration [12]. For amine nucleophiles, this effect manifests as reduced reactivity in protic solvents, with rate decreases of 10-100 fold compared to aprotic media.

Solvent-Dependent Reaction Mechanisms

The choice of solvent can fundamentally alter reaction mechanisms. Increasing solvent polarity generally favors SN2 mechanisms by stabilizing the charged transition state [17]. However, extremely polar protic solvents may promote SN1 pathways by stabilizing carbocation intermediates through strong solvation [16].

Table 2 presents solvent effects on transition state stabilization:

| Solvent Type | Dielectric Constant | Effect on SN2 Rate | Transition State Stabilization |

|---|---|---|---|

| Polar aprotic (DMSO, DMF) | 46.7 (DMSO) | Enhanced rate | High stabilization of charged TS |

| Polar protic (H₂O, alcohols) | 80.1 (water) | Variable (often decreased) | Competes with nucleophile solvation |

| Nonpolar aprotic (hexane) | 1.9 (hexane) | Poor solvation | Minimal stabilization |

| Acetonitrile | 36.6 | Enhanced rate | Good TS stabilization |

Temperature-Solvent Interactions

Temperature effects on solvent-mediated reactions depend strongly on the solvent type. In polar aprotic solvents, increasing temperature generally accelerates SN2 reactions by providing thermal energy to overcome activation barriers [18]. The relationship follows Arrhenius kinetics with activation energies typically ranging from 15-35 kcal/mol.

Polar protic solvents exhibit more complex temperature dependencies due to competing effects of desolvation and thermal activation. At elevated temperatures, nucleophile desolvation becomes more favorable, potentially increasing reaction rates despite higher thermal energy requirements [19].

Mechanistic Implications for Amine Substitution

For reactions involving (1-amino-2-methylpropan-2-yl)diethylamine, solvent selection critically determines reaction success. The primary amine group benefits from polar aprotic conditions that maintain high nucleophilicity, while the tertiary amine moiety requires careful consideration of steric and electronic factors.

The dual amine functionality creates opportunities for selective reactivity based on solvent choice. Primary amine reactions proceed efficiently in DMSO or DMF, while tertiary amine involvement requires more forcing conditions or alternative reaction pathways [20].

Isotopic Labeling Studies of Amine Group Reactivity

Isotopic labeling techniques provide crucial mechanistic insights into amine nucleophilic substitution reactions by revealing bond-breaking and bond-forming processes, transition state structures, and reaction pathway details. The application of nitrogen-15, deuterium, and carbon-13 labels enables precise determination of reaction mechanisms and kinetic parameters [21] [22].

Nitrogen-15 Isotope Effects

Primary nitrogen-15 kinetic isotope effects offer direct evidence for nitrogen involvement in rate-determining steps. For amine nucleophilic substitution reactions, ¹⁵N isotope effects typically range from 0.985 to 1.018, indicating significant nitrogen rehybridization during the transition state [23] [24].

Studies of flavoprotein-catalyzed amine oxidation demonstrate ¹⁵N isotope effects of 0.9963 ± 0.0016 after correction for equilibrium effects [23]. This value indicates substantial nitrogen rehybridization from sp³ to sp² geometry during the reaction, consistent with hydride transfer mechanisms rather than proton abstraction or radical pathways.

For (1-amino-2-methylpropan-2-yl)diethylamine, ¹⁵N labeling studies would differentiate between primary and tertiary amine reactivity patterns. The primary amine nitrogen typically exhibits larger isotope effects due to greater geometric changes during nucleophilic attack, while the tertiary amine shows smaller effects reflecting its reduced participation in substitution reactions.

Deuterium Kinetic Isotope Effects

Deuterium labeling provides sensitive probes for carbon-hydrogen bond breaking and geometric changes during amine reactions. Primary deuterium isotope effects range from 1.5 to 11.7, with larger values indicating more advanced C-H bond breaking in the transition state [23] [25].

Secondary deuterium isotope effects (1.05-1.30) reveal information about geometric changes and hybridization alterations at carbon centers adjacent to the reaction site [26] [27]. For amine substitution reactions, these effects help distinguish between different mechanistic pathways and transition state structures.

The pH dependence of deuterium isotope effects provides additional mechanistic information. Studies show that ¹⁵N isotope effects vary with pH due to equilibrium effects on amine protonation states [23]. In D₂O compared to H₂O, isotope effects increase by approximately 18% due to differential solvation of deuterated species [24].

Mechanistic Applications

Isotopic labeling studies enable determination of rate-determining steps and transition state structures in complex reaction systems. For amine nucleophiles, the combination of ¹⁵N and ²H labeling reveals the timing of nitrogen rehybridization relative to carbon-hydrogen bond changes [27].

Table 3 summarizes isotopic effects in amine nucleophilic substitution:

| Isotope | Typical Value Range | Mechanistic Information | Application |

|---|---|---|---|

| ¹⁵N primary isotope effect | 0.985-1.018 | Indicates nitrogen rehybridization | Mechanism determination |

| ²H (deuterium) kinetic isotope effect | 1.5-11.7 | Reveals C-H bond breaking | Rate-determining step identification |

| ¹⁵N equilibrium isotope effect | 1.026 (pKₐ effect) | Shows protonation state effects | Basicity measurements |

| ²H secondary isotope effect | 1.05-1.30 | Indicates geometric changes | Transition state structure |

Late-Stage Isotopic Exchange Methods

Recent developments in late-stage isotopic labeling enable direct conversion of naturally occurring ¹⁴N-amines to their ¹⁵N-labeled analogues without requiring complete resynthesis [21] [22]. These methods utilize radical-polar crossover mechanisms and transition metal catalysis to achieve selective nitrogen isotope exchange.

For (1-amino-2-methylpropan-2-yl)diethylamine, selective ¹⁵N labeling at the primary amine position can be achieved through Katritzky pyridinium salt formation followed by copper-catalyzed isotopic exchange [22]. This approach enables mechanistic studies without synthetic complexity.

Solvent Isotope Effects

The combination of substrate and solvent isotope effects provides comprehensive mechanistic pictures. Studies in D₂O versus H₂O reveal the involvement of exchangeable protons in reaction pathways [23]. For amine reactions, solvent isotope effects help distinguish between proton transfer and hydride transfer mechanisms.

The magnitude of solvent isotope effects depends on the degree of proton transfer in the transition state. Small effects (kH₂O/kD₂O ≈ 1) indicate minimal proton involvement, while larger effects (kH₂O/kD₂O > 2) suggest significant proton transfer character [23].

Practical Applications for Mechanistic Studies

Isotopic labeling studies of (1-amino-2-methylpropan-2-yl)diethylamine can distinguish between several mechanistic possibilities: direct SN2 substitution, stepwise mechanisms involving carbocation intermediates, and radical pathways. The combination of ¹⁵N and ²H labeling at specific positions provides definitive mechanistic assignments.

The dual amine functionality enables comparative studies of primary versus tertiary amine reactivity. Selective isotopic labeling at each nitrogen center allows independent investigation of their respective reaction pathways and kinetic parameters. This approach provides fundamental insights into structure-reactivity relationships in complex amine systems.

Analytical Methods and Detection

Modern NMR and mass spectrometry techniques enable precise measurement of isotope effects with high accuracy. ¹⁵N NMR spectroscopy directly observes nitrogen environments and their changes during reaction, while mass spectrometry provides quantitative isotope ratio determination [28] [29].